molecular formula C6H5F3O B133963 2-Methyl-5-(trifluoromethyl)furan CAS No. 17515-75-2

2-Methyl-5-(trifluoromethyl)furan

Cat. No. B133963
Key on ui cas rn: 17515-75-2
M. Wt: 150.1 g/mol
InChI Key: DYXDJGFXCAAAHR-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

To a solution of 2-methyl-5-(trifluoromethyl)furan (4 g, 26.6 mmol) in chloroform (60 ml) were added N-bromosuccinimide (5.2 g, 29.3 mmol) and 2,2′-azobis(isobutyronitrile) (220 mg, 1.33 mmol). The reaction solution was heated under reflux for 15 min. The reaction solution was cooled, poured into water (200 ml) and was extracted with chloroform. The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure to give 2-(bromomethyl)-5-(trifluoromethyl)furan (4.79 g, 78%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([C:7]([F:10])([F:9])[F:8])=[CH:5][CH:6]=1.[Br:11]N1C(=O)CCC1=O.O>C(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:11][CH2:1][C:2]1[O:3][C:4]([C:7]([F:10])([F:9])[F:8])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC=1OC(=CC1)C(F)(F)F
Name
Quantity
5.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
220 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC=1OC(=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.79 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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